The compound "(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one" represents a complex molecule with potential applications in various fields. This comprehensive analysis will explore the synthesis, mechanism of action, and applications of this compound and related analogues, drawing from the latest research findings.
The synthesis of HPPD inhibitors has led to the discovery of compounds with herbicidal activity. One such compound, II-13, has shown high, broad-spectrum, and postemergent herbicidal activity, as well as good crop safety in maize and canola, suggesting its potential as a commercial herbicide1.
In the field of pharmacology, selective neuropeptide Y Y5 receptor antagonists have been developed, which could be used to manage obesity by modulating appetite2. Additionally, compounds that do not bind to cardiac steroid receptors but can inhibit digoxin-induced cardiac effects have been synthesized, offering a novel approach to treating digoxin toxicity5.
Several synthesized compounds have been evaluated for their antitumor activity. For example, dihydropyrimidine derivatives have shown activity against colon cancer stem cells, with one compound, DHP-5, demonstrating an inhibitory effect on tumor growth in a mouse model4. Other synthesized derivatives have shown significant anticancer activity against various cancer cell lines, with some triggering apoptosis and interfering with tubulin polymerization10.
Molecular combinations of antioxidants have been designed, yielding compounds with potent radical scavenging activities. These compounds could be used to prevent damage in pathological events involving free radical damage9.
Bafilomycin D is typically isolated from the fermentation of Kitasatospora setae and other related microbial species. The biosynthetic pathways leading to bafilomycin production involve complex enzymatic processes that include polyketide synthases and various tailoring enzymes that modify the core structure of the compound during its synthesis .
Bafilomycin D falls under the classification of macrolide antibiotics. It is structurally related to other bafilomycins, such as bafilomycin A1, which are characterized by their large 16-membered lactone rings. These compounds are known for their ability to disrupt proton transport across membranes by inhibiting vacuolar ATPases, thereby affecting cellular pH homeostasis and nutrient uptake .
The biosynthesis of bafilomycin D involves a series of enzymatic reactions catalyzed by polyketide synthases. The initial steps include the assembly of a polyketide backbone through a modular approach involving multiple enzyme domains. Key enzymes involved in this process include:
Recent studies have elucidated genetic clusters responsible for bafilomycin biosynthesis, highlighting the roles of various open reading frames in encoding essential enzymes .
The synthesis process can be optimized through genetic manipulation to enhance yields. For instance, overexpression of certain genes within the biosynthetic cluster has been shown to significantly increase production levels in engineered strains .
Bafilomycin D features a complex molecular structure characterized by a 16-membered macrolide ring with multiple stereocenters. The presence of a conjugated diene system contributes to its biological activity.
The molecular formula for bafilomycin D is C₁₆H₁₉O₄, and its molecular weight is approximately 285.32 g/mol. Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry has provided insights into its three-dimensional conformation .
Bafilomycin D undergoes various chemical transformations during its biosynthesis. These include:
The elucidation of these reactions has been achieved through biochemical assays and genetic studies that identify specific enzymes involved in each step of the biosynthetic pathway .
Bafilomycin D exerts its pharmacological effects primarily through inhibition of vacuolar ATPase activity. This inhibition disrupts proton gradients across cellular membranes, leading to altered pH levels within organelles and ultimately affecting cellular metabolism.
Research indicates that bafilomycin D binds to the V0 domain of vacuolar ATPase, preventing proton translocation and ATP hydrolysis. This mechanism has implications for both antifungal activity and potential applications in cancer therapy by inducing apoptosis in cancer cells .
Relevant analyses such as high-performance liquid chromatography have been employed to assess purity and concentration during synthesis and extraction processes .
Bafilomycin D has several important applications in scientific research:
Bafilomycin D was first isolated in 1985 from Streptomyces griseus strain DSM 2608 (previously designated TÜ 2599), following the initial discovery of bafilomycins A1, B1, and C1 from the same bacterial genus [8] [2]. This discovery occurred during systematic screening efforts for novel macrolide antibiotics with bioactivity against fungi and Gram-positive bacteria. The producing organism, Streptomyces griseus, is a well-characterized actinomycete renowned for its metabolic diversity and ability to synthesize structurally complex secondary metabolites. Bafilomycin D was identified alongside bafilomycin E through fractionation of culture extracts using chromatographic techniques, with its unique structure elucidated via nuclear magnetic resonance spectroscopy and mass spectrometry [8]. The strain DSM 2608 remains a key organism for studying bafilomycin biosynthesis and genetic regulation, as its gene cluster was among the earliest characterized for this compound family [9].
Table 1: Key Historical Milestones in Bafilomycin D Research
Year | Event | Significance |
---|---|---|
1983 | Isolation of bafilomycins A1, B1, and C1 from Streptomyces griseus TÜ 1922 | First identification of the bafilomycin family |
1985 | Discovery of bafilomycins D and E (S. griseus DSM 2608) | Structural diversification recognized within the bafilomycin series |
2013 | Characterization of the bafilomycin gene cluster in S. lohii | Genetic basis for bafilomycin biosynthesis established [10] |
2017 | Comparative analysis of gene clusters in Kitasatospora setae | Evolutionary insights into plecomacrolide biosynthesis pathways [9] |
Bafilomycin D belongs to the plecomacrolide family, a distinct subgroup of macrolide antibiotics characterized by a 16-membered macrolactone ring conjugated to a 6-membered hemiacetal moiety via a three-carbon spacer [2] [5]. This structural framework differentiates plecomacrolides from simpler macrolides like erythromycin. Plecomacrolides exhibit broad bioactivity spectra, including antifungal, antibacterial (against Gram-positive bacteria), immunosuppressive, and vacuolar ATPase-inhibitory properties [2] [6]. Within this family, bafilomycins are distinguished by their specific inhibition of vacuolar H⁺-ATPase (V-ATPase) at nanomolar concentrations, a mechanism shared with structurally related concanamycins and hygrolidins [5] [7]. Bafilomycin D is classified as a "parent" or "core" bafilomycin congener because it lacks the complex esterification or amidation modifications observed in derivatives like bafilomycin B1 (C5N unit attachment) or bafilomycin C1 (fumarate esterification) [1] [9]. Its biosynthesis follows the canonical plecomacrolide pathway initiated by modular type I polyketide synthases that incorporate an isobutyrate starter unit, seven propionate extenders, two acetate extenders, and two methoxymalonate-derived extender units [5] [8].
Bafilomycin D (C₃₅H₅₆O₈; molecular weight 604.8 g/mol) is defined by the absence of esterification at the C21 hydroxyl group, a key site of structural diversification in the bafilomycin series [7] [9]. This contrasts with:
Table 2: Molecular Comparison of Bafilomycin D with Key Congeners
Congener | Molecular Formula | Exact Mass | C21 Modification | Key Functional Differences |
---|---|---|---|---|
Bafilomycin A1 | C₃₅H₅₈O₉ | 622.83 | -OH | Core scaffold; minimal tailoring |
Bafilomycin D | C₃₅H₅₆O₈ | 604.80 | -OH Lacks esterification; distinct oxygenation pattern | |
Bafilomycin C1 | C₃₉H₆₀O₁₂ | 720.85 | -O-CO-CH=CH-CO₂H | Fumaryl ester |
Bafilomycin B1 | C₄₀H₆₁NO₁₁ | 731.85 | -O-CO-CH=CH-CO-NH-C₅H₅NO | Fumaryl-amide with C5N unit |
The stereochemistry of bafilomycin D features multiple chiral centers characteristic of plecomacrolides, including R-configuration at C7, S-configuration at C8 and C9, and S-configuration at C15 [7] [9]. Its chemical structure includes a conjugated tetraene system within the macrolactone (3Z,5E,11E,13E configurations) and methoxy groups at C3 and C15 positions. The intact C21 hydroxyl group is critical because it represents the biosynthetic branch point where tailoring enzymes like fumarate adenylyltransferase (e.g., Orf3/BfmJ) and fumaryl transferase (e.g., Orf2/BfmI) act to generate more complex derivatives [1] [9]. Gene disruption studies confirm that mutants lacking orf2/orf3 (or their orthologs bfmI/bfmJ) exclusively accumulate bafilomycin A1 or D rather than C1 or B1, directly implicating the C21 position as the site of enzymatic diversification [1] [9]. The absence of the C5N-containing side chain further differentiates bafilomycin D from bafilomycin B1, resulting in reduced molecular weight and altered physicochemical properties (e.g., solubility, polarity) compared to its more elaborated counterparts [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7